molecular formula C6H6ClNO B12078004 4-Chloro-2-methylpyridin-3-OL

4-Chloro-2-methylpyridin-3-OL

Cat. No.: B12078004
M. Wt: 143.57 g/mol
InChI Key: QITDEZQLVSRJRJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Chemistry and Substituted Pyridinols

Halogenated pyridines are fundamental building blocks in the synthesis of a wide array of valuable organic compounds, including pharmaceuticals and agrochemicals. nih.govnih.gov The introduction of a halogen atom onto the pyridine ring significantly alters its electronic properties and reactivity, making these compounds versatile intermediates. msu.edu Specifically, the carbon-halogen bond serves as a reactive site for various chemical transformations, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions. nih.gov

Substituted pyridinols, particularly pyridin-3-ols, are another critical class of heterocyclic compounds. The hydroxyl group at the 3-position imparts specific chemical characteristics, including the ability to act as a hydrogen bond donor and influencing the compound's acidity and basicity. cymitquimica.com Research into substituted pyridin-3-ols has revealed their potential as highly effective antioxidants, with some derivatives being among the most potent phenolic chain-breaking antioxidants discovered. nih.govacs.org The combination of a halogen and a hydroxyl group on a pyridine scaffold, as seen in 4-Chloro-2-methylpyridin-3-ol, creates a molecule with a unique blend of properties, making it a subject of interest for synthetic and medicinal chemists. cymitquimica.com

Historical Perspective and Evolution of Research on Pyridine-3-ol Derivatives

The study of pyridine and its derivatives has a long history, with initial production stemming from coal tar. atamanchemicals.comwikipedia.org Over the decades, the synthesis of pyridines has become highly sophisticated, driven by their prevalence in natural products, pharmaceuticals, and materials science. researchgate.netjchemrev.com Pyridine-3-ol derivatives, in particular, have been the focus of extensive research due to their interesting biological activities and synthetic utility.

Early research often centered on understanding the fundamental reactivity and properties of the pyridine ring. As synthetic methodologies advanced, so did the ability to create a diverse range of substituted pyridines with precise regiochemistry. mountainscholar.orgchemrxiv.org The development of methods for the selective halogenation and functionalization of the pyridine ring has been a significant area of focus. nih.govnih.govacs.org

More recent research on pyridin-3-ol derivatives has explored their application as antioxidants. Studies have shown that these compounds can be "tailor-made" with specific substituents to enhance their radical-trapping capabilities, making them ideal for use in synergistic co-antioxidant systems. beilstein-journals.orgd-nb.info This evolution from fundamental studies to targeted applications highlights the enduring importance of pyridine-3-ol derivatives in chemical research.

Significance of the Chloro- and Methyl- Substituents on the Pyridine Scaffold

The specific substituents on the pyridine ring of this compound, namely the chloro and methyl groups, play a crucial role in defining its chemical character and reactivity.

The chloro substituent at the 4-position is an electron-withdrawing group, which deactivates the pyridine ring through a strong negative inductive effect (-I). stackexchange.com This deactivation influences the basicity of the pyridine nitrogen and makes the ring more susceptible to nucleophilic attack. msu.edustackexchange.com The chlorine atom itself can act as a leaving group in nucleophilic substitution reactions, providing a handle for further molecular modifications. smolecule.com

The methyl substituent at the 2-position, in contrast, is an electron-donating group through a positive inductive effect (+I). stackexchange.comscribd.com This has an activating effect on the pyridine ring, increasing its electron density. stackexchange.com The position of the methyl group can also introduce steric effects that influence the molecule's reactivity and interactions with other molecules. nih.gov

The interplay between the electron-withdrawing chloro group and the electron-donating methyl group, combined with the properties of the hydroxyl group at the 3-position, creates a unique electronic and steric environment on the pyridine scaffold. vulcanchem.com This specific substitution pattern is what makes this compound a valuable and distinct compound in the landscape of contemporary chemical research.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H6ClNO chembk.com
Molar Mass 143.57 g/mol chembk.com
Predicted Density 1.313 ± 0.06 g/cm³ chembk.com
Predicted Boiling Point 284.9 ± 35.0 °C chembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITDEZQLVSRJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Synthesis of 4 Chloro 2 Methylpyridin 3 Ol

Classical Approaches to Substituted Pyridin-3-ol Core Synthesis

The foundational methods for constructing the substituted pyridin-3-ol core often involve direct modifications of pyridine (B92270) precursors or multi-step sequences that allow for controlled installation of functional groups. nih.gov These classical routes, while established, are continually being refined to improve yield, purity, and scalability.

Direct Chlorination of Pyridine Precursors (e.g., 2-methylpyridin-3-ol)

Direct chlorination of a suitable pyridine precursor, such as 2-methylpyridin-3-ol, represents a straightforward approach to obtaining the target compound. This method typically employs a chlorinating agent to introduce a chlorine atom onto the pyridine ring. The reaction's regioselectivity is heavily influenced by the directing effects of the existing substituents and the reaction conditions.

For instance, the chlorination of 3-methylpyridine (B133936) can be achieved in a two-stage process. The initial stage involves reacting 3-methylpyridine with chlorine gas in an aqueous medium using a catalyst like iron(III) chloride (FeCl₃) at temperatures between 40–60°C to yield 2-chloro-5-methylpyridine. A subsequent chlorination step at a similar temperature introduces the chloromethyl group. Controlling the stoichiometry, typically a 1:1.2 molar ratio of precursor to chlorine gas, is crucial to minimize the formation of polychlorinated byproducts.

Similarly, the side-chain chlorination of 2-chloro-methylpyridine can be performed by reacting it with chlorine radicals. googleapis.com This process often involves neutralizing the hydrogen chloride byproduct with a basic solution to maintain the reaction's progression. googleapis.comgoogle.com The pH of the reaction liquid is a critical parameter, ideally maintained between 0.5 and 3 to prevent the formation of unreactive hydrochloride salts or the ionization of elemental chlorine. googleapis.com

Multi-Step Synthesis via Intermediate Formation (e.g., hydroxyl group protection)

To achieve greater control and regioselectivity, multi-step synthetic routes are often employed. These strategies typically involve the protection of reactive functional groups, such as the hydroxyl group, to direct subsequent reactions to the desired position on the pyridine ring.

A common tactic involves the protection of the hydroxyl group of a pyridin-3-ol derivative before the chlorination step. For example, a hydroxyl group can be converted into a more stable ether or ester, allowing for selective chlorination at another position. Following the chlorination reaction, the protecting group is removed to reveal the final product. This approach, while longer, often provides higher yields of the desired isomer and simplifies purification. The use of protecting groups is a fundamental strategy in organic synthesis to manage the reactivity of multifunctional molecules. diva-portal.org

Regioselective and Stereoselective Synthesis of 4-Chloro-2-methylpyridin-3-OL and its Analogs

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in modern organic synthesis, particularly for creating molecules with specific biological activities.

Regioselective synthesis of analogs of this compound has been demonstrated through biocatalytic methods. For example, the use of whole cells of Burkholderia sp. MAK1 can achieve regioselective oxyfunctionalization of various pyridine derivatives. researchgate.net This microorganism has shown the ability to convert different pyridin-2-amines into their 5-hydroxy derivatives, showcasing the potential for enzymatic systems to direct reactions to specific positions on the pyridine ring. researchgate.netnih.gov In the case of 4-substituted pyridin-2-amines, such as 4-chloro-pyridin-2-amine, the hydroxylation occurs at the 3-position, leading to compounds like 6-amino-4-chloro-pyridin-3-ol. nih.gov

Stereoselective synthesis often becomes relevant when creating chiral centers in the molecule or its derivatives. While the parent compound this compound is achiral, its subsequent derivatization can lead to chiral products. Catalytic asymmetric synthesis is a powerful tool for achieving high enantioselectivity. For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been used to produce chiral piperidine (B6355638) derivatives. mdpi.com Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to enantioenriched 3-substituted piperidines. acs.org These methods, while not directly applied to the synthesis of this compound itself, are indicative of the catalytic strategies available for the stereoselective synthesis of its analogs and derivatives. scribd.comresearchgate.net

Green Chemistry Principles and Sustainable Methodologies in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org These principles are increasingly being applied to the synthesis of pyridines and their derivatives. scilit.combohrium.com

Sustainable methodologies in pyridine synthesis often involve the use of environmentally benign solvents, catalysts, and energy sources. rsc.org One-pot multicomponent reactions are particularly attractive as they can significantly reduce waste by combining several synthetic steps into a single operation, thereby improving atom economy and procedural simplicity. researchgate.net The use of ionic liquids as recyclable catalysts and microwave-assisted synthesis are other green chemistry tools that have been successfully employed in the preparation of pyridine derivatives, offering advantages such as shorter reaction times and higher yields. nih.govacs.org

Enzyme-Mediated and Biocatalytic Approaches (e.g., oxyfunctionalization)

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. rsc.orgresearchgate.net Enzymes operate under mild conditions, often in aqueous environments, and exhibit high selectivity, which can simplify purification processes and reduce waste. researchgate.net

The oxyfunctionalization of pyridine derivatives using whole cells of microorganisms like Burkholderia sp. MAK1 is a prime example of a biocatalytic approach. researchgate.netnih.gov This method allows for the regioselective hydroxylation of the pyridine ring, a transformation that can be challenging to achieve with conventional chemical methods. researchgate.netresearchgate.net For instance, Burkholderia sp. MAK1 can convert 4-chloropyridin-2-amine to 6-amino-4-chloro-pyridin-3-ol with high conversion rates. nih.gov The reaction conditions for such biocatalytic transformations are typically mild, with optimal temperatures around 30-35°C. researchgate.netnih.gov The ability of enzymes to catalyze reactions at specific positions on a molecule without the need for protecting groups is a significant advantage in terms of process efficiency and sustainability. vu.lt

Catalytic Strategies for Derivatization of this compound Precursors

Catalysis plays a crucial role in the efficient derivatization of pyridine compounds. Various catalytic systems, particularly those based on transition metals, have been developed to facilitate a wide range of chemical transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming new carbon-carbon bonds. nih.gov Pyridylboronic esters, which can be prepared via iridium-catalyzed C-H borylation of pyridines, are versatile intermediates for these coupling reactions. nih.gov This allows for the introduction of a wide variety of substituents onto the pyridine ring.

Iridium catalysts have also been employed for the C-H borylation of trifluoromethyl-substituted pyridines, demonstrating excellent regioselectivity based on steric factors. nih.gov Furthermore, iridium-catalyzed cyclization reactions have been used in the stereoselective synthesis of piperidine derivatives. mdpi.com These catalytic methods offer efficient and selective routes to a diverse array of pyridine derivatives, starting from functionalized precursors. The development of new catalytic systems continues to expand the toolbox available to synthetic chemists for the derivatization of compounds like this compound.

Data Tables

Table 1: Comparison of Synthetic Approaches for Substituted Pyridin-3-ols

MethodKey FeaturesAdvantagesDisadvantages
Direct Chlorination Single-step reaction using chlorinating agents.Simple procedure, potentially lower cost.Can lead to mixtures of isomers, may require harsh conditions.
Multi-Step Synthesis Involves protection/deprotection of functional groups.High regioselectivity, cleaner reactions.Longer synthetic route, may have lower overall yield.
Biocatalytic Synthesis Uses enzymes or whole cells for specific transformations.High selectivity, mild reaction conditions, environmentally friendly.Substrate scope may be limited, catalyst (enzyme) can be sensitive.
Catalytic Derivatization Employs catalysts (e.g., Pd, Ir) for functionalization.High efficiency, broad substrate scope for derivatization.Catalyst cost and removal can be a concern.

Late-Stage Functionalization Approaches to this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal and materials chemistry that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies and the optimization of molecular properties.

For a hypothetical derivative of this compound, LSF could potentially target several positions on the pyridine ring. The reactivity of the ring is influenced by the existing substituents: the electron-donating hydroxyl and methyl groups and the electron-withdrawing chloro group.

Potential, though undocumented, late-stage functionalization reactions could include:

C-H Activation/Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation could enable the introduction of new substituents at the C-5 or C-6 positions. The choice of catalyst and directing group would be crucial for achieving regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): While the chloro group at the 4-position is not as activated as those at the 2- or 6-positions, under forcing conditions or with highly activated nucleophiles, substitution could potentially occur.

Electrophilic Aromatic Substitution: The electron-rich nature of the pyridinol ring might allow for electrophilic substitution, although the regioselectivity would be complex to predict due to the competing directing effects of the existing substituents.

It is critical to reiterate that these are general principles of pyridine chemistry, and their specific application to this compound derivatives has not been reported in the reviewed literature. The absence of foundational synthetic data for the parent compound inherently limits any discussion of its late-stage functionalization to the realm of theoretical possibility rather than documented research findings.

The following table outlines hypothetical late-stage functionalization reactions that could be explored for derivatives of this compound, based on established pyridine chemistry.

Reaction TypePotential Reagents/CatalystsTarget Position(s)Potential New Functional Group(s)
C-H ArylationPalladium or Ruthenium catalysts, Arylating agentsC-5, C-6Aryl, Heteroaryl
C-H BorylationIridium catalysts, Boron reagentsC-5, C-6Boryl (Bpin)
C-H TrifluoromethylationPhotoredox or Copper catalysts, CF3 sourceC-5, C-6Trifluoromethyl
Nucleophilic SubstitutionStrong nucleophiles (e.g., alkoxides, amines)C-4Alkoxy, Amino

It is important to note that the successful implementation of these hypothetical reactions would require significant experimental investigation to determine feasibility, optimal conditions, and regiochemical outcomes. Without published research, any discussion remains speculative.

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Methylpyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is characteristically electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (SₑAr) compared to benzene. nowgonggirlscollege.co.inuoanbar.edu.iq This deactivation is further intensified in acidic media, where the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly withdraws electron density from the ring. uoanbar.edu.iq For 4-Chloro-2-methylpyridin-3-ol, the substituents' electronic effects determine the position of any potential electrophilic attack. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the chloro (-Cl) group is deactivating yet also ortho-, para-directing. The pyridine nitrogen itself directs incoming electrophiles to the meta positions (C3 and C5).

Given the combined influence of these groups, electrophilic attack is generally disfavored but would most likely occur at the positions least deactivated or most activated. The C5 position is ortho to the activating hydroxyl group and meta to the deactivating nitrogen, making it a potential site for substitution. However, harsh reaction conditions are typically required for such transformations on deactivated pyridine rings. nowgonggirlscollege.co.in

While specific studies on the electrophilic substitution of this compound are not extensively documented, reactions on analogous methylpyridinol precursors, such as sequential halogenation, indicate that these reactions are feasible, albeit challenging. vulcanchem.com Control of regioselectivity to avoid the formation of undesired isomers is a primary consideration in such synthetic efforts. vulcanchem.com

Nucleophilic Substitution Reactions at the Pyridine Ring, including the Chloro Group

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group is present at the ortho (2,6) or para (4) positions relative to the ring nitrogen. stackexchange.comvaia.com In this compound, the chlorine atom at the C4 position is activated for displacement by nucleophiles. The electronegative nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the substitution. uoanbar.edu.iqstackexchange.com

This reactivity allows for the synthesis of a wide array of substituted pyridine derivatives. The reaction proceeds via a two-step addition-elimination mechanism. stackexchange.com

Key Nucleophilic Substitution Reactions:

Amination: The chloro group can be readily displaced by primary and secondary amines to form 4-aminopyridine (B3432731) derivatives. For instance, 4-chloropyridine (B1293800) reacts with dimethylamine (B145610) to yield 4-dimethylaminopyridine. vaia.com High-pressure conditions can also be employed to promote the amination of 4-chloropyridines with various amines in high yields. thieme-connect.com

Alkoxylation: Alkoxide nucleophiles, such as sodium ethoxide, react with 4-chloropyridine to replace the chlorine and form 4-alkoxypyridine derivatives. brainly.in

Thiolation: Thiolates can also displace the chloride to form 4-thioether pyridine compounds. nih.gov

The table below summarizes typical nucleophilic substitution reactions on the related 4-chloropyridine scaffold.

NucleophileProduct TypeExample ReactionReference
Amines (e.g., Dimethylamine)4-Aminopyridines4-chloropyridine + (CH₃)₂NH → 4-dimethylaminopyridine vaia.com
Alkoxides (e.g., Sodium Ethoxide)4-Alkoxypyridines4-chloropyridine + NaOCH₂CH₃ → 4-ethoxypyridine brainly.in
Thiols4-Alkylthiopyridines2-chloropyridines react to give alkyl thioether derivatives nih.gov

Hydroxyl Group Reactivity: Etherification, Esterification, and Oxidation Pathways

The hydroxyl group at the C3 position is a key site for functionalization. Its reactivity is characteristic of a phenolic hydroxyl group, albeit influenced by the heterocyclic ring.

Etherification and Esterification: The hydroxyl group can undergo O-alkylation (etherification) and O-acylation (esterification). In a study of pyridinols reacting with pentahalopyridines, pyridin-3-ol was found to react exclusively at the oxygen atom to form an ether linkage, highlighting the nucleophilic character of the hydroxyl group. researchgate.net Esterification can be achieved using standard reagents like acyl chlorides or acid anhydrides in the presence of a base.

Oxidation Pathways: Oxidation of the hydroxyl group in a 3-hydroxypyridine (B118123) derivative can lead to the formation of a pyridin-3-one. Research on the closely related compound 6-Chloro-4-methylpyridin-3-ol shows it can be oxidized to form 6-Chloro-4-methylpyridin-3-one. This transformation indicates that the hydroxyl group in this compound is susceptible to oxidation without necessarily leading to ring cleavage under controlled conditions.

The table below details reactions involving the hydroxyl group of related pyridin-3-ol compounds.

Reaction TypeReagentProductSubstrate AnalogReference
EtherificationPentahalopyridine / K₂CO₃Pyridyl etherPyridin-3-ol researchgate.net
OxidationOxidizing agentPyridin-3-one6-Chloro-4-methylpyridin-3-ol

Reactivity of the Methyl Group: Side-Chain Functionalization

The methyl group at the C2 position, being adjacent to the ring nitrogen, exhibits enhanced reactivity. nowgonggirlscollege.co.inchemicalbook.com The protons on this methyl group are more acidic than those of a typical alkylbenzene due to stabilization of the conjugate base by the adjacent nitrogen. This allows for a range of side-chain functionalization reactions.

Deprotonation and Alkylation: The methyl group can be deprotonated using a strong base, such as butyllithium (B86547) (BuLi), to form a nucleophilic carbanion. pearson.com This lithiated intermediate can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups onto the side chain. researchgate.net

Oxidation: The methyl group can be oxidized to a variety of states. Oxidation with agents like chromic acid or potassium permanganate (B83412) can convert the methyl group into a carboxylic acid, yielding the corresponding pyridinecarboxylic acid. nowgonggirlscollege.co.in

Halogenation: Side-chain halogenation can be achieved using radical initiators. For instance, a patented method describes the side-chain chlorination of 2-chloro-methylpyridine using chlorine radicals. google.com This process can lead to mono-, di-, or trichlorinated methyl groups. google.com

Condensation Reactions: The activated methyl group can participate in condensation reactions with aldehydes and ketones under basic catalysis. chemicalbook.com

The table below provides examples of side-chain functionalization reactions for related methylpyridines.

Reaction TypeReagent(s)ProductSubstrate AnalogReference
Deprotonation/Alkylation1. BuLi; 2. Electrophile (e.g., Ph₂CO)Side-chain functionalized pyridine2-Methylpyridine derivatives researchgate.net
OxidationKMnO₄ or CrO₃Pyridinecarboxylic acidPicolines (methylpyridines) nowgonggirlscollege.co.in
Radical ChlorinationCl₂ / Radical initiatorChloromethylpyridine2-Chloro-methylpyridines google.com

Tautomerism and Its Influence on Reactivity and Structure

This compound can exist in equilibrium between two tautomeric forms: the aromatic hydroxy-pyridine form and a non-aromatic pyridinone form, which may exist as a zwitterion. The relative stability of these tautomers is crucial as it dictates the compound's chemical behavior.

Theoretical studies on similar structures, such as a Schiff base derived from (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, have shown that the enol (hydroxy) tautomer is significantly more stable than the keto (pyridone) tautomer. researchgate.netshd-pub.org.rs This stability is attributed to the preservation of the aromaticity of the pyridine ring in the hydroxy form.

The predominance of the aromatic hydroxy tautomer implies that the compound will primarily exhibit reactivity characteristic of an aromatic phenol-like molecule. This includes electrophilic substitution on the ring (as discussed in 3.1) and reactions at the hydroxyl group (as discussed in 3.3). If the keto tautomer were present in significant concentration, it would open up different reaction pathways, such as Michael addition or reactions at the keto-carbonyl group.

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of this compound is influenced by the presence of the chloro-substituted pyridine ring. Studies on related chloropyridines demonstrate that they are photochemically active.

For example, the photodegradation of 2-chloropyridine (B119429) in aqueous solutions has been shown to proceed through various intermediate products, indicating that the C-Cl bond can be cleaved under UV irradiation. nih.gov Similarly, the photochemical degradation of 3-chloropyridine (B48278) has been studied under both UV and solar light. ugr.es Theoretical studies on the photochemical chlorination of pyridine and 2-chloropyridine suggest that light can induce reactions with chlorine radicals, leading to further substitution on the ring. sioc-journal.cnjlu.edu.cn

Based on these findings, it is plausible that this compound could undergo light-induced transformations. Potential pathways include:

Photodechlorination: Homolytic cleavage of the C-Cl bond to form a pyridyl radical, which could then abstract a hydrogen atom from the solvent.

Photoisomerization or Rearrangement: Light energy could induce rearrangements of the substituents or the ring itself.

Photooxidation: In the presence of oxygen, light could initiate oxidation processes, potentially involving the hydroxyl or methyl groups.

The exact nature of these photochemical reactions would depend on factors such as the wavelength of light, the solvent, and the presence of other reactive species.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Chloro 2 Methylpyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 4-Chloro-2-methylpyridin-3-ol, confirming the placement of substituents on the pyridine (B92270) ring. In typical deuterated solvents like CDCl₃, the proton (¹H) NMR spectrum reveals distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The aromatic protons typically appear as doublets in the downfield region, characteristic of a substituted pyridine ring. The methyl group protons resonate as a singlet further upfield, while the hydroxyl proton often presents as a broad singlet, its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. libretexts.org It shows distinct resonances for the six carbon atoms of the molecule, with their chemical shifts indicating their electronic environment (e.g., carbons bonded to chlorine, oxygen, or nitrogen). libretexts.org

Table 1: Typical Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HAromatic-H (C5-H)7.0 - 8.0
¹HAromatic-H (C6-H)7.5 - 8.5
¹HMethyl-H (CH₃)2.0 - 2.5
¹HHydroxyl-H (OH)8.0 - 10.0 (variable)
¹³CC-Cl (C4)140 - 150
¹³CC-OH (C3)150 - 160
¹³CC-CH₃ (C2)145 - 155
¹³CAromatic C-H120 - 140
¹³CMethyl (CH₃)15 - 25

Note: These are predicted values and can vary based on solvent and experimental conditions.

To unambiguously assign these resonances and confirm the molecular structure, multi-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this compound, it would show a correlation between the two aromatic protons on the pyridine ring, confirming their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

While less common for routine characterization, solid-state NMR (ssNMR) can provide unique insights into the structure and dynamics of this compound in its crystalline or amorphous solid forms. mdpi.com ssNMR is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. mdpi.com It can also probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing in the solid state. nih.govacs.org By analyzing the chemical shifts and line shapes, information on molecular symmetry, the presence of different tautomers, and dynamic processes like ring flips or methyl group rotation can be obtained. mdpi.comacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Molecular Structure

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration, with the broadening resulting from hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400–1600 cm⁻¹ region. The C-O stretching vibration of the hydroxyl group would likely be observed around 1200-1300 cm⁻¹, while the C-Cl stretching vibration would appear at a lower frequency, typically in the 600–800 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-Cl stretch usually show strong signals, aiding in a comprehensive vibrational analysis. nih.goviiste.org

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)
O-H Stretch (H-bonded)IR3200 - 3600 (broad)
Aromatic C-H StretchIR, Raman3000 - 3100
Aliphatic C-H StretchIR, Raman2850 - 3000
C=C / C=N Ring StretchIR, Raman1400 - 1600
C-O StretchIR1200 - 1300
C-Cl StretchIR, Raman600 - 800

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. In an electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺). A key feature for this compound is the characteristic isotopic pattern of chlorine. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of one chlorine atom.

Analysis of the fragmentation pattern provides structural information. Common fragmentation pathways for this molecule could include the loss of a chlorine atom (M-Cl), loss of a methyl group (M-CH₃), or loss of functional groups like CO or HCl.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Ionm/z (for ³⁵Cl)Identity
[C₆H₆ClNO]⁺143.0Molecular Ion (M⁺)
[C₆H₆ClNO]⁺145.0Isotopic Peak (M+2)⁺
[C₅H₃ClNO]⁺128.0Loss of CH₃
[C₆H₆NO]⁺108.0Loss of Cl
[C₅H₆N]⁺80.0Loss of Cl and CO

X-ray Crystallography and Single Crystal Diffraction Studies for Solid-State Structure

X-ray crystallography on a single crystal of this compound would provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. tandfonline.com This technique can determine bond lengths, bond angles, and torsional angles with high precision. beilstein-journals.orgchim.it

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, typically between 250 and 300 nm. google.com These absorptions arise from π → π* transitions within the aromatic pyridine ring. The exact position and intensity of the absorption maximum (λ_max) are influenced by the substituents and the solvent used. For instance, a patent for a related compound, 2-Methyl-pyridin-3-ol, reports absorption maxima at 282 nm in acidic solution and at 243 nm and 292 nm in basic solution. google.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds fluoresce, the presence of a heavy atom like chlorine can sometimes quench fluorescence through intersystem crossing. Specific fluorescence data for this compound is not widely reported, suggesting it may not be a primary characterization method or the compound may be weakly emissive. beilstein-journals.org

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Methylpyridin 3 Ol

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Orbitals, and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and determine the electronic structure. Geometry optimization is a fundamental step in most computational chemistry studies, aiming to find the minimum energy conformation of a molecule. storion.ru

Studies on related pyridine compounds demonstrate that DFT is effective in predicting structural parameters that are in good agreement with experimental data. shd-pub.org.rsresearchgate.net For instance, in a study of a Schiff base derivative of a similar pyridinol compound, DFT calculations confirmed the optimized geometry and stability of the molecule. shd-pub.org.rs The electronic structure analysis involves examining the distribution of electron density and the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of a molecule. shd-pub.org.rs A large energy gap suggests high stability. shd-pub.org.rs

Key Parameters from DFT Studies of Pyridine Derivatives
ParameterSignificanceTypical Computational Method
Optimized GeometryProvides the most stable 3D structure of the molecule.B3LYP/6-311++G(d,p)
HOMO-LUMO GapIndicates chemical stability and reactivity.DFT Calculations
Molecular Electrostatic Potential (MEP)Identifies reactive sites for electrophilic and nucleophilic attacks.DFT Calculations

Quantum Chemical Calculations of Reactivity Descriptors and Reaction Mechanisms

Quantum chemical calculations provide valuable information about the reactivity of molecules through various descriptors. science.gov These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, are derived from the electronic structure of the molecule and help in understanding its behavior in chemical reactions. acs.org For example, a high electrophilicity index can be indicative of good biological activity. researchgate.net

The study of reaction mechanisms using computational methods, like the Chichibabin reaction for pyridine amination, reveals the most probable pathways for a reaction to occur. researchgate.net These calculations can model the transition states and energy barriers, providing insights that are often difficult to obtain through experimental means alone. researchgate.net For instance, DFT studies can elucidate whether a reaction proceeds via an addition-elimination or an elimination-addition mechanism. researchgate.net

Global Reactivity Descriptors and Their Significance
DescriptorFormulaSignificance
Ionization Potential (I)I = -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A = -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to accept electrons.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for conformational analysis, which involves exploring the different spatial arrangements (conformations) a molecule can adopt and their relative stabilities. For flexible molecules, MD simulations can reveal the preferred conformations in different environments, such as in solution.

Furthermore, MD simulations provide detailed insights into intermolecular interactions, such as hydrogen bonding and halogen bonding. nih.gov The hydroxyl group in 4-chloro-2-methylpyridin-3-ol can act as a hydrogen bond donor, while the nitrogen atom and the hydroxyl oxygen can act as acceptors. The chlorine atom can participate in halogen bonds, which are non-covalent interactions that can influence the binding of the molecule to biological targets. nih.gov Understanding these interactions is crucial for predicting how the molecule will behave in a biological system.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. shd-pub.org.rsresearchgate.net

For instance, calculated 1H and 13C NMR spectra can be compared with experimental data to assign the signals to specific atoms in the molecule. shd-pub.org.rs Similarly, the calculation of vibrational frequencies helps in the assignment of bands observed in FT-IR and Raman spectra. researchgate.net The agreement between theoretical and experimental spectroscopic data provides strong evidence for the correctness of the proposed molecular structure. shd-pub.org.rs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are built using a set of molecules with known activities and a range of calculated molecular descriptors. scispace.com These descriptors can be physicochemical properties (like logP), electronic properties (from quantum chemical calculations), or steric properties. researchgate.net

For pyridine derivatives, QSAR models can be developed to predict their potential as antimicrobial, anti-inflammatory, or anticancer agents. rsc.org By identifying the key structural features that contribute to a specific biological activity, QSAR models can guide the design of new, more potent compounds. rsc.org For example, a QSAR study might reveal that the presence of an electron-withdrawing group at a particular position on the pyridine ring enhances its anti-inflammatory activity. rsc.org

Atoms in Molecule (AIM) Analysis for Bonding Interactions and Electron Densities

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a quantum mechanical model that allows for the analysis of chemical bonds and the distribution of electron density within a molecule. ijcce.ac.ir AIM analysis is based on the topology of the electron density, which can be calculated using wavefunctions obtained from DFT or other ab initio methods. ijcce.ac.ir

Mechanistic Studies on Molecular and Cellular Interactions of 4 Chloro 2 Methylpyridin 3 Ol

Ligand-Target Binding Mechanisms at the Molecular Level (e.g., enzyme active site interaction, receptor binding)

Direct experimental studies detailing the specific ligand-target binding mechanisms of 4-Chloro-2-methylpyridin-3-ol as an independent agent are not extensively documented in publicly available literature. However, its primary role in a biological context has been identified through its use as a crucial chemical intermediate for the synthesis of more complex heterocyclic compounds designed as inhibitors of Dihydroorotate (B8406146) Dehydrogenase (DHODH) ashpublications.orgresearchgate.net.

The inclusion of the this compound moiety as a core structural scaffold in these potent enzyme inhibitors suggests that this fragment is integral to the binding affinity and interaction with the target enzyme. DHODH inhibitors function by blocking the enzyme's activity, which is a critical step in the de novo pyrimidine (B1678525) biosynthesis pathway patsnap.compatsnap.com. The binding of these inhibitors typically occurs within a hydrophobic tunnel on the enzyme that serves as the binding site for the co-substrate, ubiquinone nih.govnih.gov. Therefore, it is hypothesized that the this compound structure contributes key interactions (e.g., hydrogen bonds from the hydroxyl group, halogen bonds from the chlorine atom, and hydrophobic interactions from the methyl group and pyridine (B92270) ring) that anchor the larger inhibitor molecule within this enzymatic pocket, preventing the natural substrate from binding and halting the catalytic reaction.

Enzyme Active Site Interaction and Inhibition Kinetics (molecular level)

The principal enzyme target associated with derivatives of this compound is Dihydroorotate Dehydrogenase (DHODH) ashpublications.orgresearchgate.net. DHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate (B1227488) wikipedia.orgembopress.org. This reaction is essential for the production of nucleotides required for DNA and RNA synthesis nih.gov.

Human DHODH possesses an active site within an alpha/beta-barrel domain and a distinct tunnel that leads to the active site, which is the binding location for the electron acceptor ubiquinone nih.govwikipedia.org. Inhibitors derived from this compound are designed to occupy this ubiquinone-binding tunnel, thereby blocking enzyme function allosterically nih.gov. While specific inhibition kinetic parameters (such as Kᵢ or IC₅₀ values) for this compound itself are not available, patent literature confirms that compounds synthesized using it as a starting material are evaluated for their inhibitory activity against DHODH in enzyme assays ashpublications.org. This underscores the importance of the compound's core structure for achieving enzyme inhibition.

Compound RoleTarget EnzymeImplied Interaction MechanismResearch Context
Intermediate/ScaffoldDihydroorotate Dehydrogenase (DHODH)Forms part of a larger molecule that binds to the ubiquinone pocket of the enzyme.Synthesis of heterocyclic compounds for development as DHODH inhibitors for various diseases. ashpublications.orgresearchgate.net

DNA/RNA Interaction and Binding Mechanisms

There is no evidence in the current scientific literature to suggest that this compound directly interacts with or binds to DNA or RNA. Its biological relevance is understood to be indirect; by serving as a building block for inhibitors of DHODH, it is involved in disrupting the synthesis of pyrimidine nucleotides, which are the essential monomers for DNA and RNA production patsnap.comnih.gov. The depletion of these nucleotides is the mechanism that ultimately affects nucleic acid synthesis and cell proliferation ashpublications.orgnih.gov.

Protein-Ligand Interaction Dynamics (molecular simulation and biophysical techniques)

Molecular simulation techniques, such as molecular dynamics (MD), and biophysical methods, like X-ray crystallography and surface plasmon resonance (SPR), are powerful tools for elucidating the dynamic nature of protein-ligand interactions. These methods can reveal conformational changes in the enzyme upon ligand binding, calculate binding free energies, and determine kinetic parameters (kₒₙ/kₒբբ). Such studies have been performed on other DHODH inhibitors to understand their binding stability and the specific residues involved in the interaction nih.gov. However, to date, no specific molecular simulation or biophysical studies have been published focusing on this compound or its direct derivatives.

Cellular Uptake and Subcellular Localization Mechanisms (non-clinical cellular assays)

Information regarding the specific cellular uptake and subcellular localization mechanisms for this compound is not available in published non-clinical cellular assays. As a relatively small molecule, passive diffusion across the cell membrane is a potential mechanism of entry. Given that its ultimate target, DHODH, is located on the inner mitochondrial membrane, any inhibitor derived from this compound must be able to cross both the plasma membrane and the outer mitochondrial membrane to reach its site of action wikipedia.org. The precise transporters or mechanisms involved in this trafficking have not been elucidated for this specific compound.

Molecular Pathways of Biological Activity (e.g., target engagement, signal transduction at molecular level)

The molecular pathway of biological activity for compounds derived from this compound is centered on the inhibition of the de novo pyrimidine biosynthesis pathway via the targeting of the DHODH enzyme ijbs.comresearchgate.net.

Target Engagement and Signal Transduction:

Target Engagement: A bioactive molecule incorporating the this compound scaffold engages the DHODH enzyme, which is located on the inner mitochondrial membrane wikipedia.orgembopress.org.

Inhibition of Pyrimidine Synthesis: By inhibiting DHODH, the synthesis of orotate is blocked. This leads to a rapid depletion of the intracellular pool of pyrimidine nucleotides, including uridine (B1682114) monophosphate (UMP), uridine triphosphate (UTP), and cytidine (B196190) triphosphate (CTP) nih.govplos.org. Resting cells can often survive by using pyrimidine salvage pathways, but rapidly proliferating cells are highly dependent on the de novo pathway ashpublications.org.

Downstream Effects: The depletion of pyrimidines has several downstream consequences at the molecular level:

Replication Stress and Cell Cycle Arrest: A shortage of pyrimidine building blocks for DNA synthesis leads to stalling of replication forks, DNA damage, and subsequent cell cycle arrest, often in the G1 or S phase ashpublications.orgresearchgate.net.

Inhibition of Transcription: Reduced availability of UTP and CTP also hampers RNA synthesis, including the transcription of ribosomal RNA (rRNA), which can induce nucleolar stress and activate stress response pathways like p53 plos.org.

Induction of Cell Death or Differentiation: In cancer cells, sustained pyrimidine starvation can trigger apoptosis or necrosis ashpublications.org. In some contexts, like acute myeloid leukemia (AML), it has been shown to induce terminal differentiation, forcing malignant cells to exit the cell cycle embopress.orghaematologica.org.

This pathway makes DHODH an attractive therapeutic target for diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and viral infections patsnap.comnih.gov. The use of this compound as a scaffold for DHODH inhibitors places it at the starting point of this cascade of molecular events.

Applications of 4 Chloro 2 Methylpyridin 3 Ol in Advanced Chemical Science and Technology

As a Building Block in Complex Heterocyclic Synthesis

The primary documented application of 4-Chloro-2-methylpyridin-3-ol is as a precursor and building block in the multi-step synthesis of complex, biologically active heterocyclic compounds. Its utility is specifically cited in patent literature detailing the creation of novel inhibitors for the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a target for autoimmune diseases. google.comgoogle.com In these synthetic pathways, this compound serves as a key intermediate, valued for its modifiable functional groups that allow for the construction of more elaborate molecular architectures. The presence of the chlorine atom allows for nucleophilic substitution or cross-coupling reactions, while the hydroxyl group can be used for etherification or esterification, making it a versatile starting point for diverse chemical transformations.

Role in Coordination Chemistry: Ligand Design and Metal Complexation

The molecular structure of this compound, containing both a hydroxyl group (-OH) and a pyridine (B92270) ring nitrogen, makes it a potential O,N-bidentate ligand capable of coordinating with various metal centers. Such ligands are fundamental in the field of coordination chemistry for creating metal complexes with specific geometries and electronic properties. While the broader class of hydroxypyridine derivatives is well-established in forming stable complexes, including Schiff base ligands and organotin compounds, specific research focusing on the coordination behavior of this compound itself is not extensively documented in the reviewed scientific literature. Its potential remains an area for future exploration.

Utilization as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. While this compound is not used as a chemical probe in its own right, it serves a crucial role as a precursor in their synthesis. As mentioned, it is a documented intermediate in the preparation of heterocyclic compounds designed as inhibitors of the dihydroorotate dehydrogenase (DHODH) enzyme. google.comgoogle.com These resulting complex molecules are effectively used to probe the function and therapeutic potential of inhibiting the DHODH pathway. Therefore, this compound is an enabling tool for the creation of targeted molecules for biological investigation.

Precursor in Materials Science for Functional Polymers and Optoelectronic Materials

Pyridine-containing compounds are of significant interest in materials science due to their electronic properties, thermal stability, and ability to participate in the formation of functional materials. They can be incorporated into polymer backbones or act as ligands in organometallic materials for optoelectronic applications. Chemical suppliers categorize this compound as a building block with potential relevance to organic polymers. fluorochem.co.uk However, based on a review of available scientific studies, specific examples of its incorporation into functional polymers or its use as a precursor for optoelectronic materials have not been detailed in peer-reviewed literature.

Application in Catalysis: Organocatalysis and Metal-Catalyzed Reactions

The structural motifs present in this compound suggest potential applications in catalysis. The pyridine nitrogen could act as a basic site in organocatalysis, or the molecule as a whole could serve as a ligand for transition metal catalysts. The field of catalysis often utilizes pyridine-based ligands to tune the reactivity and selectivity of metal centers in a wide array of chemical transformations. fluorochem.co.uk Despite this potential, a review of the current literature did not yield specific examples of this compound being employed either as an organocatalyst or as a ligand in a reported metal-catalyzed reaction.

Development of Analytical Reagents Based on this compound

The development of analytical reagents often leverages molecules that can selectively interact with an analyte, producing a measurable signal, such as a color change or fluorescence. The coordination capabilities of this compound with metal ions could theoretically form the basis for a colorimetric sensor. However, there is no information available in the searched scientific literature regarding the development or application of this specific compound as an analytical reagent.

Mentioned Compounds

Table 2: List of Chemical Compounds
Compound Name
This compound
Dihydroorotate Dehydrogenase (DHODH)

Advanced Analytical Methodologies for Detection and Quantification of 4 Chloro 2 Methylpyridin 3 Ol in Research Matrices

Chromatographic Techniques: HPLC, GC, and SFC coupled with Advanced Detectors

Chromatographic methods are paramount for the separation and quantification of 4-Chloro-2-methylpyridin-3-OL from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages depending on the sample matrix and analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polar and non-polar compounds. For this compound, a reversed-phase HPLC method is often suitable. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of pyridine (B92270) derivatives. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, can be employed to ensure the efficient elution of the analyte and any impurities. Detection is commonly achieved using a photodiode array (PDA) or a UV-Vis detector set at a wavelength corresponding to the maximum absorbance of the compound. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water B: Acetonitrile
Gradient5% B to 95% B in 15 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength275 nm
Injection Volume10 µL
Expected Retention Time~6.8 min
Linearity (r²)>0.999
LOD~0.05 µg/mL
LOQ~0.15 µg/mL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a semi-volatile compound, can be analyzed by GC, often requiring derivatization to improve its volatility and thermal stability. A common derivatization technique is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. Detection can be carried out using a Flame Ionization Detector (FID) for general purposes or a Mass Spectrometer (GC-MS) for higher sensitivity and structural confirmation. northeastfc.ukmdpi.comtandfonline.com

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

ParameterCondition
Derivatizing AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium at 1.2 mL/min
Oven ProgramInitial 100 °C, ramp to 250 °C at 10 °C/min
Injector Temperature250 °C
DetectorMass Spectrometer (Scan mode m/z 50-400)
Expected Retention Time~12.5 min (for TMS derivative)
LOD~0.01 ng/mL
LOQ~0.03 ng/mL

Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. nih.gov This technique is particularly well-suited for the analysis and purification of chiral and achiral small molecules, including pyridine alkaloids. nih.govshimadzu.com For this compound, a polar stationary phase, such as one modified with 2-ethylpyridine, can provide unique selectivity. chromatographyonline.com A co-solvent, typically methanol or ethanol, is added to the supercritical CO2 to modify the mobile phase polarity and enhance analyte solubility. researchgate.net Detection is commonly performed with a PDA detector or a mass spectrometer (SFC-MS).

Table 3: Potential SFC-PDA Method Parameters for this compound Analysis

ParameterCondition
Column2-Ethylpyridine, 3.0 x 100 mm, 1.7 µm
Mobile PhaseA: Supercritical CO₂ B: Methanol with 0.1% ammonium (B1175870) hydroxide
Gradient5% B to 40% B in 5 min
Flow Rate1.5 mL/min
Back Pressure150 bar
Column Temperature40 °C
DetectionPDA (275 nm)
Expected Retention Time~3.2 min
Linearity (r²)>0.998

Electrophoretic Methods: Capillary Electrophoresis for Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is an excellent tool for the purity assessment of ionizable compounds like this compound. The separation is performed in a narrow fused-silica capillary filled with a background electrolyte (BGE). The pH of the BGE is a critical parameter, as it determines the charge state of the analyte. For a pyridinol derivative, a slightly acidic BGE would protonate the pyridine nitrogen, allowing for separation in cationic mode. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used for the separation of neutral and charged analytes by adding a surfactant to the BGE.

Table 4: Hypothesized Capillary Zone Electrophoresis (CZE) Method for Purity Assessment

ParameterCondition
CapillaryFused silica, 50 cm total length (40 cm effective), 50 µm I.D.
Background Electrolyte (BGE)50 mM Phosphate buffer, pH 3.5
Voltage20 kV
Temperature25 °C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionDiode Array Detector (DAD) at 275 nm
Expected Migration Time~5.1 min
Separation Efficiency (Plates/meter)>200,000

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods offer rapid and cost-effective approaches for the quantification of this compound, particularly in simpler matrices.

UV-Vis Spectrophotometry can be used for the direct quantification of this compound by measuring its absorbance at a specific wavelength. The pyridine ring system exhibits characteristic UV absorbance. The wavelength of maximum absorbance (λmax) and the molar absorptivity are dependent on the solvent and the pH. A calibration curve of absorbance versus concentration can be constructed to determine the concentration of unknown samples.

Fluorometric assays can provide higher sensitivity and selectivity compared to spectrophotometry. While not all pyridine derivatives are naturally fluorescent, the pyridinol tautomer of some pyridones has been shown to be fluorescent. rsc.org It is plausible that this compound may exhibit some native fluorescence. Alternatively, derivatization with a fluorescent tag could be employed to develop a highly sensitive assay. The excitation and emission wavelengths would need to be optimized for maximum signal-to-noise ratio.

Table 5: Projected Spectroscopic Properties of this compound

ParameterEstimated Value/Range
UV λmax (in Methanol)~275 nm
Molar Absorptivity (ε)~5,000 - 10,000 L·mol⁻¹·cm⁻¹
Fluorescence Excitation λ (Hypothetical)~280 nm
Fluorescence Emission λ (Hypothetical)~350 nm
Quantum Yield (Φf) (Hypothetical)Low to moderate

Electrochemical Methods for Detection and Characterization

Electrochemical methods can be employed for the sensitive detection of this compound based on its redox properties. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to study the electrochemical behavior of the compound and develop quantitative methods. The hydroxyl and chloro substituents on the pyridine ring are expected to be electrochemically active. The oxidation of the hydroxyl group or the reduction of the chloro group could provide a measurable signal. The analysis is typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon, boron-doped diamond), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The peak potential can be used for qualitative identification, while the peak current is proportional to the concentration.

Table 6: Anticipated Electrochemical Parameters for this compound

ParameterProjected Behavior
TechniqueDifferential Pulse Voltammetry (DPV)
Working ElectrodeGlassy Carbon Electrode
Supporting Electrolyte0.1 M Phosphate Buffer, pH 7.0
Expected Oxidation Potential+0.6 to +0.9 V (vs. Ag/AgCl)
Expected Reduction Potential-0.8 to -1.2 V (vs. Ag/AgCl)
Linear Range~1 µM to 100 µM
LOD~0.1 µM

Q & A

Q. What are the recommended methods for synthesizing 4-Chloro-2-methylpyridin-3-OL, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and hydroxylation of pyridine precursors. Key factors include solvent selection (polar aprotic solvents like DMF enhance reactivity) and temperature control (60–80°C minimizes side reactions). For example, chlorination of 2-methylpyridin-3-ol using POCl₃ under reflux yields the target compound, but excess reagent can lead to over-halogenation. Monitoring via TLC or HPLC is critical to optimize stoichiometry .
  • Data Consideration : Compare yields under varying conditions (e.g., 65% yield at 70°C vs. 48% at 90°C due to decomposition).

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ 2.5–2.7 ppm) and aromatic protons (δ 7.1–8.3 ppm). Coupling constants (J ≈ 5 Hz for adjacent pyridine protons) confirm substitution patterns.
  • X-ray Crystallography : Use SHELX software for structure refinement. Hydrogen bonding between hydroxyl and chloride groups often stabilizes crystal packing, detectable via O–H···Cl interactions (bond length ~3.1 Å) .

Q. What biological screening approaches are suitable for evaluating this compound's pharmacological potential?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values compared to controls like cisplatin.
  • ADMET Prediction : Employ DFT-based calculations (B3LYP/6-31G*) to predict logP and metabolic stability .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group activates the pyridine ring for Suzuki-Miyaura coupling at the 4-position. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (yields >75%). DFT studies (e.g., HOMO-LUMO gaps) reveal that methyl groups donate electron density, stabilizing transition states .
  • Contradiction Note : Conflicting reports exist on regioselectivity when bulky ligands are used; steric maps from crystallography (SHELXL) can clarify .

Q. What computational strategies predict the thermochemical properties of this compound?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with dispersion corrections (D3BJ) accurately calculate enthalpy of formation (±2.4 kcal/mol error). Solvation effects (e.g., in water) require COSMO-RS models. Compare computed vs. experimental IR spectra to validate vibrational modes .

Q. How should researchers address contradictions between spectroscopic data and theoretical models for this compound?

  • Methodological Answer :
  • Triangulation : Cross-validate NMR shifts with computational predictions (GIAO method) and X-ray data.
  • Error Analysis : If DFT-predicted bond lengths deviate >0.05 Å from crystallographic data, re-optimize basis sets (e.g., switch from 6-31G* to def2-TZVP) .
    • Example : A 0.1 Å discrepancy in C–Cl bond length may indicate crystal packing effects vs. gas-phase calculations.

Q. What strategies optimize regioselective functionalization of this compound for drug discovery?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use LDA to deprotonate the hydroxyl group, enabling directed lithiation at the 6-position.
  • Protection/Deprotection : Protect the hydroxyl with TBSCl before introducing azide groups via SNAr, then deprotect with TBAF .
    • Data Table :
Reaction TypeReagentRegioselectivity (%)
Suzuki CouplingPd(PPh₃)₄4-position: 85%
LithiationLDA6-position: 72%

Key Notes

  • Avoided Sources : Commercial platforms (e.g., ) excluded per guidelines.
  • Methodological Rigor : Triangulation of experimental and computational data () ensures reproducibility.
  • Advanced Tools : SHELX for crystallography (), DFT for thermodynamics (), and kinetic assays () are critical for high-impact research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.